[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester: is an organic compound that features a combination of bromine, fluorine, and phenoxy groups attached to an ethyl-carbamic acid tert-butyl ester structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-phenol and ethylene oxide.
Reaction with Ethylene Oxide: 4-bromo-2-fluoro-phenol reacts with ethylene oxide under basic conditions to form 2-(4-bromo-2-fluoro-phenoxy)-ethanol.
Carbamoylation: The resulting 2-(4-bromo-2-fluoro-phenoxy)-ethanol is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to the formation of dehalogenated products.
Substitution: The bromine and fluorine atoms in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenoxy-ethyl-carbamic acid tert-butyl ester.
Substitution: Various substituted phenoxy-ethyl-carbamic acid tert-butyl esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing phenoxy and carbamate functionalities.
Biology and Medicine:
Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functionality but different substituents.
Ethyl 3-(furan-2-yl)propionate: Another ester compound with a different aromatic ring structure.
Fluorine Compounds: Compounds containing fluorine atoms, which share some chemical properties with [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester.
Uniqueness: The presence of both bromine and fluorine atoms in the phenoxy ring, along with the carbamate ester functionality, makes this compound unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H17BrFNO3 |
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Molecular Weight |
334.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
INGKHOOTSSEOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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